molecular formula C9H5BrF4O B12875303 2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde

2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde

Cat. No.: B12875303
M. Wt: 285.03 g/mol
InChI Key: ZVBTYKLYKZVDMF-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at position 2, a fluorine atom at position 6, a methyl group at position 4, and a trifluoromethyl group at position 3 on the aromatic ring.

Properties

Molecular Formula

C9H5BrF4O

Molecular Weight

285.03 g/mol

IUPAC Name

2-bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H5BrF4O/c1-4-2-6(11)5(3-15)8(10)7(4)9(12,13)14/h2-3H,1H3

InChI Key

ZVBTYKLYKZVDMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(F)(F)F)Br)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acyl group is introduced to the aromatic ring. This is followed by halogenation reactions to introduce bromine and fluorine atoms. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde is used in several scientific research applications:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Material Science: Used in the development of advanced materials with specific properties.

    Medicinal Chemistry:

    Biological Research: Studied for its interactions with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Key Observations:

Electron Effects : The trifluoromethyl group in the target compound significantly enhances electron withdrawal compared to chloro or methyl substituents in analogs like 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde. This property may stabilize intermediates in nucleophilic aromatic substitution reactions .

Thermal Stability : The pyridine-containing analog (4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde) exhibits a defined melting point (91–93°C), suggesting higher crystallinity than the target compound, which may remain liquid at room temperature due to its branched substituents .

Biological Activity

2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde (CAS No. 1428234-81-4) is an organic compound notable for its unique chemical structure, which includes multiple halogen substituents on a benzaldehyde backbone. This compound's biological activity has garnered interest in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies.

The molecular formula of this compound is C8H3BrF4O. The presence of bromine, fluorine, and trifluoromethyl groups contributes to its chemical reactivity and biological activity. The compound can undergo various reactions, such as oxidation and substitution, making it versatile for synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with enzymes or receptors.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of tumor growth and angiogenesis.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds featuring similar structural motifs. For instance, compounds with trifluoromethyl groups have shown significant efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
BPUMCF-78.47 ± 0.18MMP inhibition
BPUJurkatNot specifiedCell cycle arrest

Note: BPU refers to a related compound studied for its anticancer properties, demonstrating the potential relevance of similar structures.

Antimicrobial Properties

Studies have also suggested that compounds with similar bromofluoromethyl substitutions exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that specific substitutions enhance antimicrobial efficacy.

Case Studies and Applications

  • Anticancer Drug Development : A study highlighted the use of related compounds in targeting matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
  • Fluorescent Probes : The unique electronic properties of this compound make it suitable for developing fluorescent probes for imaging applications in biological systems.

Q & A

Q. What are the recommended safety protocols for handling 2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde in laboratory settings?

  • Methodological Answer : Due to the lack of comprehensive toxicological data for this compound, adopt stringent safety measures. For eye exposure, flush immediately with water for 10–15 minutes and consult an ophthalmologist . In case of skin contact, wash thoroughly with soap and water for ≥15 minutes, remove contaminated clothing, and seek medical attention . Use fume hoods, wear nitrile gloves, and ensure proper ventilation. Toxicological uncertainties necessitate treating the compound as a potential health hazard.

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : A plausible route involves halogenation of a pre-functionalized benzaldehyde scaffold. For example, bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) to avoid over-halogenation . Fluorination may involve Balz-Schiemann or halogen-exchange reactions. The trifluoromethyl group is typically introduced via Ullmann coupling or direct trifluoromethylation using Cu/Ag catalysts . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended .

Q. What are the critical parameters to consider when purifying this compound via recrystallization?

  • Methodological Answer : Solvent selection is critical: use a solvent system (e.g., ethanol/water) where the compound has high solubility at elevated temperatures and low solubility at room temperature. Monitor melting points (e.g., 60–62°C for analogous bromo-fluorobenzaldehydes ) to assess purity. Slow cooling and seeding with pure crystals improve yield. Remove residual solvents under reduced vacuum (≤0.1 mmHg) to prevent decomposition.

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination in the presence of multiple substituents (e.g., -F, -CF₃, -CH₃)?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects. Electron-withdrawing groups (e.g., -CF₃) direct bromination to meta positions, while -CH₃ (electron-donating) favors para substitution . Use low-temperature conditions (-20°C) and Lewis acids (e.g., FeBr₃) to control reactivity. Computational tools (DFT calculations) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals. Validate predictions with HPLC-MS or ¹⁹F NMR .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (δ 10.2–10.5 ppm for aldehyde proton), ¹⁹F NMR (distinct shifts for -F and -CF₃ groups), and ¹³C NMR (carbonyl signal at ~190 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic patterns (Br, Cl). Compare with NIST reference spectra for validation .
  • X-ray Crystallography : Resolve crystal structures to confirm substituent positions, especially for regiochemical ambiguities .

Q. How do electron-withdrawing groups (-CF₃, -F) influence the reactivity of benzaldehyde derivatives in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The -CF₃ group enhances electrophilicity at the carbonyl carbon, accelerating NAS reactions (e.g., condensation with amines). However, its strong electron-withdrawing effect deactivates the aromatic ring, requiring harsher conditions (e.g., elevated temperatures, polar aprotic solvents like DMF) for substitution at adjacent positions . Fluorine’s inductive effect further stabilizes transition states, improving reaction efficiency. Kinetic studies (e.g., monitoring via in-situ IR) can quantify these effects.

Q. What strategies mitigate competing side reactions (e.g., oxidation, dimerization) during multi-step synthesis?

  • Methodological Answer :
  • Protection of Aldehyde : Convert the aldehyde to a stable acetal or imine intermediate to prevent oxidation during halogenation .
  • Controlled Reaction Stoichiometry : Use substoichiometric catalysts (e.g., Pd for cross-coupling) to minimize undesired coupling byproducts .
  • Low-Temperature Quenching : Terminate reactions rapidly (e.g., with ice-cold water) to arrest radical-mediated dimerization .

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